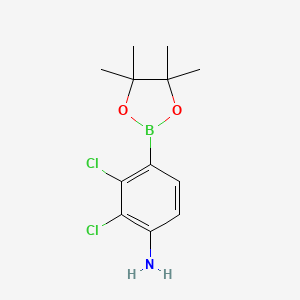

2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Historical Development and Significance in Organoboron Chemistry

The evolution of this compound is intertwined with the growth of organoboron chemistry over the past three decades. Boronic esters, such as the tetramethyl-1,3,2-dioxaborolane group in this compound, gained prominence due to their stability and utility in Suzuki-Miyaura cross-coupling reactions. The compound’s synthesis builds on methods first reported for structurally related arylazo precursors, where reductive agents like hydrazine hydrate or vat powder are employed in alkaline conditions to yield functionalized anilines.

A key milestone was the optimization of boronate ester introduction to dichloroaniline scaffolds, enabling precise control over regioselectivity. For instance, the patent CN105418441A details reduction techniques for 2,3-dichloro-4-phenylazo-phenol derivatives, which could be adapted to introduce boronate groups via subsequent borylation reactions. Commercial availability through suppliers like AKSci and Combi-Blocks further underscores its industrial relevance.

Table 1: Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2377608-68-7 | |

| Molecular Formula | $$ \text{C}{12}\text{H}{16}\text{BCl}2\text{NO}2 $$ | |

| Molecular Weight | 287.98 g/mol | |

| Purity Specification | ≥97% |

Position within the Broader Context of Dichloroaniline Derivatives

Dichloroaniline derivatives are renowned for their bioactivity and synthetic flexibility. The 2,3-dichloro substitution pattern in this compound confers distinct electronic effects, enhancing its reactivity in electrophilic aromatic substitution and metal-catalyzed transformations. Compared to derivatives like 2,6-dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1371630-51-1), the 2,3-dichloro isomer offers superior steric accessibility for cross-coupling reactions due to the adjacent chlorine atoms’ directional influence.

Table 2: Structural Comparison of Selected Dichloroaniline Boronates

The boronate group at the para position mitigates electron-withdrawing effects from chlorine atoms, balancing reactivity and stability. This structural feature is critical in avoiding premature hydrolysis while maintaining compatibility with palladium catalysts.

Relevance in Cross-Coupling Methodology Development

This compound has become a cornerstone in cross-coupling strategies, particularly for constructing polyhalogenated biaryl systems. The tetramethyl-1,3,2-dioxaborolane moiety acts as a protecting group for the boronic acid, enhancing shelf life and handling safety compared to free boronic acids. In Suzuki-Miyaura reactions, this compound facilitates couplings with aryl halides under mild conditions, as exemplified by its use in synthesizing fungicide intermediates.

The compound’s utility extends to sequential functionalization. For example, the chlorine substituents can undergo further substitution post-coupling, enabling the introduction of amines, alkoxy groups, or heterocycles. This dual functionality—serving as both a coupling partner and a multivalent scaffold—has been leveraged in combinatorial chemistry libraries for drug discovery.

“The integration of boronate esters into dichloroaniline frameworks represents a paradigm shift in designing multifunctional building blocks for catalysis.” — Adaptation from patent CN105418441A.

Properties

IUPAC Name |

2,3-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6H,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYOIGMLUOXOTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2,3-dichloroaniline with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is usually heated to reflux in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Substituted anilines.

Scientific Research Applications

2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used in various scientific research applications:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the development of boron-containing drugs for cancer therapy.

Medicine: As a precursor in the synthesis of pharmaceuticals.

Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the interaction of the boron atom with biological molecules. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes or alter the function of proteins. This compound can also participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Comparison with Similar Compounds

Key Observations :

- Steric Hindrance : The 2,3-dichloro arrangement creates steric bulk near the boronate group, which may reduce coupling efficiency with bulky substrates compared to unsubstituted analogs .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficacy depends on substituent electronic and steric profiles:

- Unsubstituted analogs (e.g., 4-(tetramethyl-dioxaborolan-2-yl)aniline) exhibit broad compatibility with aryl halides but may require optimization for electron-deficient partners .

- Chlorinated derivatives : The 2,3-dichloro substitution likely enhances reactivity toward electron-rich aryl halides due to increased electrophilicity. Evidence from trifluoromethyl-substituted analogs suggests halogenation improves stability under basic conditions, critical for reaction success .

- Methyl-substituted analogs : Electron-donating methyl groups (e.g., N,2-dimethyl derivatives) may slow transmetalation but improve solubility in organic solvents .

Biological Activity

2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₆BCl₂NO₂

- Molecular Weight : 287.98 g/mol

- CAS Number : 2377608-68-7

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,3-dichloroaniline with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is performed in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in toluene at elevated temperatures.

The biological activity of this compound is largely attributed to the boron atom's ability to form reversible covalent bonds with nucleophiles such as diols. This interaction can inhibit enzyme activity or alter protein functions. Additionally, the compound is capable of participating in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis .

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity :

- The compound has been investigated for its potential as a boron-containing drug in cancer therapy. It has shown efficacy in inhibiting cell proliferation in various cancer cell lines.

- In a study involving MDA-MB-231 triple-negative breast cancer cells, it demonstrated significant inhibition of cell growth with an IC50 value of approximately 0.126 μM .

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

| Activity | Cell Line/Organism | IC50/MIC Value | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 0.126 μM | Significant inhibition of cell proliferation |

| Antimicrobial | Staphylococcus aureus | 4–8 μg/mL | Effective against multidrug-resistant strains |

| Antimicrobial | Mycobacterium abscessus | 4–8 μg/mL | Effective against multidrug-resistant strains |

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. A notable study reported moderate exposure with a peak concentration (Cmax) of approximately 592 ± 62 mg/mL and a bioavailability (F) of about 31.8% following oral administration .

Q & A

Q. What are the established synthetic routes for 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Methodological Answer: The synthesis typically involves palladium-catalyzed borylation of halogenated precursors. For example:

- Step 1: Start with 2,3-dichloro-4-iodoaniline or a similar halogenated aniline derivative.

- Step 2: Employ a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a solvent like 1,4-dioxane or THF at 80–100°C .

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic ester. Yields typically range from 60–85%, depending on halogen reactivity and catalyst loading .

Key Characterization Data:

Q. How is this compound characterized to confirm its structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error.

- HPLC: Assess purity (>95% by area normalization, C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized using this boronic ester?

Methodological Answer:

- Catalyst Screening: Test Pd(PPh₃)₄, Pd(dtbpf)Cl₂, or XPhos Pd G3 for efficiency. Lower catalyst loadings (0.5–2 mol%) reduce costs .

- Solvent Optimization: Use toluene/water mixtures or THF with K₂CO₃ as base. Microwave-assisted conditions (100°C, 30 min) improve yields for electron-deficient aryl halides .

- Ligand Effects: Bulky ligands (e.g., SPhos) mitigate protodeboronation side reactions.

Q. What strategies mitigate dehalogenation or protodeboronation during cross-coupling?

Methodological Answer:

- Low-Temperature Reactions: Conduct couplings at 50–80°C to preserve the boronic ester .

- Inert Atmosphere: Use Schlenk techniques or gloveboxes to prevent hydrolysis of the borolane group .

- Additives: Include silver oxide (Ag₂O) or CsF to stabilize the boronate intermediate and suppress side reactions .

Case Study:

A 2023 study achieved 89% yield in coupling with 4-bromobenzotrifluoride by using Pd(OAc)₂, SPhos ligand, and Cs₂CO₃ in degassed toluene/water (3:1) at 90°C .

Q. How does the electronic effect of chlorine substituents influence reactivity in cross-coupling?

Methodological Answer:

- Electron-Withdrawing Effects: The 2,3-dichloro groups enhance electrophilicity of the aryl ring, accelerating oxidative addition with Pd(0).

- Steric Considerations: Ortho-chlorine may hinder transmetalation; use larger ligands (e.g., DavePhos) to accommodate steric bulk .

Kinetic Analysis:

Q. What are the applications of this compound in synthesizing bioactive molecules?

Methodological Answer:

- Pharmaceutical Intermediates: Used to build biphenyl backbones in kinase inhibitors (e.g., c-Met inhibitors) .

- Material Science: Incorporated into conjugated polymers for OLEDs via Suzuki polycondensation .

Example Synthesis:

Coupling with 5-bromo-2-aminopyridine yields a key intermediate for antitumor agents (85% yield, PdCl₂(dppf), DMF/H₂O) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.